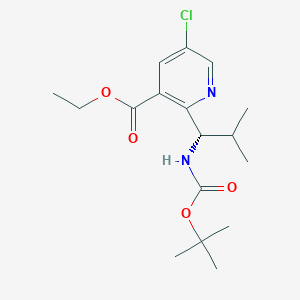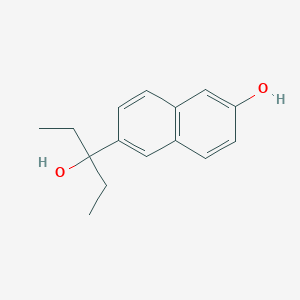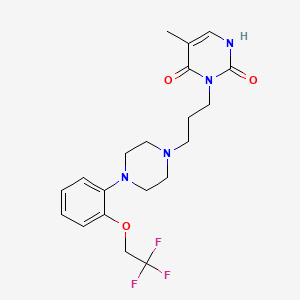
2,3-Diphenyl-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-2-butene is an organic compound with the molecular formula C16H16. It is also known as (E)-1,2-dimethylstilbene or trans-2,3-diphenyl-2-butene. This compound is characterized by its two phenyl groups attached to a butene backbone, making it a member of the stilbene family. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diphenyl-2-butene can be synthesized through several methods. One common method involves the bimolecular elimination (E2) reaction of 2-bromo-2,3-diphenylbutane. This reaction requires a strong base, such as potassium tert-butoxide, and is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the dehydrohalogenation of 2,3-diphenyl-2-bromobutane. This process is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-2-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like ozone (O3) to form epoxides or other oxygenated products.
Reduction: Reduction reactions can convert it into corresponding alkanes using hydrogenation catalysts.
Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Ozone (O3) in a flow-tube reactor at low temperatures.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) at room temperature.
Major Products:
Oxidation: Epoxides and diols.
Reduction: 2,3-Diphenylbutane.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
2,3-Diphenyl-2-butene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactions and mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3-diphenyl-2-butene in chemical reactions often involves the formation of a transition state where the phenyl groups stabilize the intermediate. For example, in E2 elimination reactions, the anti-periplanar geometry is preferred, leading to the formation of the trans isomer . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 1,1-Diphenyl-1-butene
- 1,2-Diphenyl-2-butene
- 2,3-Dimethyl-2-butene
Comparison: 2,3-Diphenyl-2-butene is unique due to its trans configuration and the presence of two phenyl groups, which provide significant steric hindrance and electronic effects. This makes it more stable and less reactive compared to its cis isomer or other similar compounds .
Properties
Molecular Formula |
C16H16 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-phenylbut-2-en-2-ylbenzene |
InChI |
InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI Key |
ATYQGOFMEQUNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Bromo-3-iodo-imidazo[1,5-a]pyrazin-8-ylamine](/img/structure/B8566962.png)

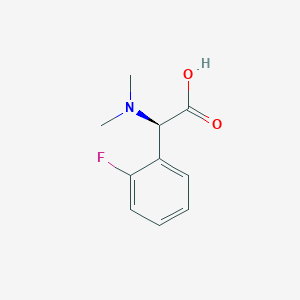

![2-{4-[4-Amino-3-(propan-2-yloxy)phenyl]piperidin-1-yl}ethanol](/img/structure/B8566999.png)
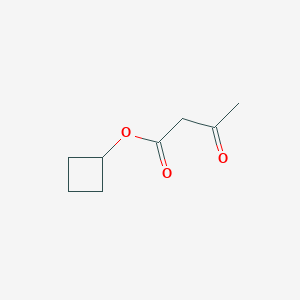
![1-(4-Chloro-phenyl)-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8567016.png)
